Isoprofen

Description

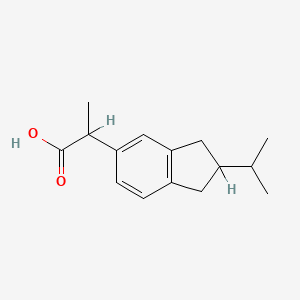

Isoprofen (INN: isoprofène or isoprofeno) is a nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₅H₂₀O₂ and an average molecular mass of 232.323 g/mol . It contains two defined stereocenters, which may influence its enantioselective pharmacokinetics and pharmacodynamics. The compound’s IUPAC name is 2-(2-isopropyl-2,3-dihydro-1H-inden-5-yl)propanoic acid, and it is indicated for anti-inflammatory and analgesic applications . Its structural features, including an indene ring and isopropyl substituent, differentiate it from other NSAIDs like ibuprofen or loxoprofen.

Properties

CAS No. |

57144-56-6 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid |

InChI |

InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17) |

InChI Key |

RYDUZJFCKYTEHX-UHFFFAOYSA-N |

SMILES |

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |

Canonical SMILES |

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2-isopropyl-5-indanyl)propionic acid 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, sodium salt 2-(2-isopropylindan-5-yl)propionic acid UP 517-03 UP-517-03 UP-51703 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOPROFEN typically involves the following steps:

Friedel-Crafts Acylation: Benzene undergoes acylation with isobutyryl chloride in the presence of aluminum trichloride to form isobutylbenzene.

Darzens Reaction: Isobutylbenzene is then subjected to the Darzens reaction to produce an α, β-epoxy ester.

Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield the aldehyde intermediate.

Carbonylation: The aldehyde is then carbonylated with carbon monoxide in the presence of a palladium catalyst to form this compound.

Industrial Production Methods: The industrial production of this compound often employs continuous-flow chemistry to enhance efficiency and yield. This method allows for better control of reaction conditions and reduces the risk of side reactions .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form hydroxy derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products:

Oxidation: Hydroxy derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Pain Management

Common Uses:

- Analgesic: Isoprofen is primarily utilized for the relief of mild to moderate pain, such as headaches, dental pain, and musculoskeletal disorders.

- Dysmenorrhea: It effectively reduces menstrual pain by inhibiting prostaglandin synthesis, which is responsible for uterine contractions.

- Postoperative Pain: Often prescribed after surgical procedures to manage acute pain.

Mechanism of Action:

this compound exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis. This results in reduced inflammation and pain perception .

Inflammatory Conditions

Applications in Chronic Inflammation:

- Rheumatoid Arthritis and Osteoarthritis: this compound is commonly used to alleviate symptoms associated with these chronic inflammatory conditions.

- Cystic Fibrosis: High doses of this compound have shown promise in reducing lung inflammation and improving pulmonary function in cystic fibrosis patients .

Research Insights:

Recent studies indicate that this compound may also play a role in neuroinflammation management. For instance, it has been found to inhibit endocannabinoid metabolism, potentially enhancing analgesic effects in neuropathic pain settings .

Novel Therapeutic Uses

Investigational Applications:

- Neurodegenerative Diseases: There is ongoing research into the potential of this compound to mitigate neurodegeneration in conditions like Alzheimer's disease and Parkinson's disease due to its anti-inflammatory properties .

- Cancer Prevention: Preliminary studies suggest that this compound may reduce the incidence of certain cancers, including breast cancer, by influencing inflammatory pathways .

Chemical Defense Applications:

this compound has been investigated for its ability to protect against lung injuries induced by chemical exposure (e.g., phosgene). It has demonstrated efficacy in reducing inflammatory cytokine production and improving survival rates in animal models exposed to harmful agents .

Case Studies

Case Study 1: Osteoarthritis Management

A 68-year-old male with osteoarthritis was prescribed this compound at a dosage of 600 mg three times daily. His treatment resulted in significant pain relief; however, careful monitoring was required due to his history of myocardial infarction. Adjustments were made based on his cardiovascular health status .

Case Study 2: Adverse Reactions

A case report highlighted a rare but severe adverse reaction involving Stevens-Johnson syndrome following this compound use in a pediatric patient. This underscores the importance of monitoring for potential side effects, especially in vulnerable populations .

Summary Table of Applications

| Application Area | Specific Uses | Research Insights |

|---|---|---|

| Pain Management | Headaches, dental pain, dysmenorrhea | Effective analgesic through COX inhibition |

| Inflammatory Conditions | Rheumatoid arthritis, cystic fibrosis | Reduces inflammation; potential neuroprotective effects |

| Novel Therapeutic Uses | Neurodegenerative diseases, cancer | Investigated for long-term neuroprotection |

| Chemical Defense | Protection against lung injuries | Reduces cytokine production post-exposure |

Mechanism of Action

ISOPROFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Chemical Comparisons

The table below highlights key structural and physicochemical differences between Isoprofen and related NSAIDs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stereocenters | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₅H₂₀O₂ | 232.32 | 2 | Indene core, isopropyl group |

| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 1 | Phenylacetic acid derivative |

| Loxoprofen | C₁₅H₁₈O₃ | 246.30 | 1 | Biphenyl structure, ketone moiety |

| Dexibuprofen | C₁₃H₁₈O₂ | 206.28 | 1 | Active S(+)-enantiomer of ibuprofen |

Notes:

Pharmacokinetic and Pharmacodynamic Comparisons

Absorption and Metabolism

- This compound: No specific pharmacokinetic data is available in the provided evidence, but its stereochemistry suggests possible enantiomer-specific metabolism, akin to ibuprofen’s R(−)- and S(+)-isomers .

- Ibuprofen : Rapidly absorbed (Tₘₐₓ = 1–2 hours), 80% bioavailability, metabolized via CYP2C7. The S(+)-enantiomer (dexibuprofen) is 160x more potent in cyclooxygenase (COX) inhibition .

- Loxoprofen : A prodrug metabolized to its active trans-alcohol form, with slower onset but prolonged duration .

Therapeutic Indications and Efficacy

- This compound : Primarily used for inflammatory pain, though clinical trial data is sparse .

- Ibuprofen : Broad-spectrum use in mild-to-moderate pain, fever, and inflammation. The S(+)-enantiomer (dexibuprofen) shows enhanced efficacy at lower doses .

- Loxoprofen : Preferred in Japan for musculoskeletal pain due to its prodrug design and localized activation .

Q & A

Basic Research Questions

Q. What methodologies are recommended for establishing Isoprofen’s pharmacological profile in preclinical studies?

- Begin with in vitro assays such as cyclooxygenase (COX-1/COX-2) inhibition assays using purified enzymes or cell-based systems (e.g., human whole blood assays). Include dose-response curves to determine IC₅₀ values and selectivity ratios. Validate findings with positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2) and replicate experiments across multiple batches to ensure reproducibility .

- For in vivo models, employ standardized protocols (e.g., carrageenan-induced paw edema in rodents) with appropriate sample sizes and randomization to assess anti-inflammatory efficacy. Report pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) using HPLC or LC-MS for quantification .

Q. How should researchers design a preliminary toxicity assessment for this compound?

- Follow OECD guidelines for acute toxicity testing, including fixed-dose or up-and-down procedures in rodents. Monitor hematological, hepatic, and renal biomarkers (e.g., ALT, creatinine) at 24-hour intervals for 14 days. Include histopathological analysis of major organs and compare results to vehicle controls. Ensure compliance with institutional animal ethics protocols .

Q. What experimental controls are critical for ensuring reproducibility in this compound’s pharmacokinetic studies?

- Use matched vehicle controls, standardized diets, and environmental conditions (e.g., temperature, light cycles) to minimize variability. Employ crossover designs where feasible to reduce inter-subject variability. Validate analytical methods (e.g., LC-MS/MS) with calibration curves and quality control samples .

Advanced Research Questions

Q. How can researchers resolve contradictory efficacy data for this compound across different disease models?

- Conduct a systematic review to identify variables (e.g., species-specific metabolism, dosing regimens, disease induction methods). Perform meta-analyses using random-effects models to quantify heterogeneity. Validate hypotheses through in vitro-in vivo correlation (IVIVC) studies or genetically modified models (e.g., COX-2 knockout mice) .

- Apply sensitivity analyses to isolate confounding factors (e.g., bioavailability differences due to formulation) .

Q. What advanced strategies optimize this compound’s selectivity for COX-2 while minimizing off-target effects?

- Use structure-activity relationship (SAR) studies with molecular docking simulations to identify key binding residues (e.g., COX-2’s side pocket). Synthesize analogs with substitutions at the carboxylate moiety and test selectivity ratios in isoform-specific assays. Validate findings with X-ray crystallography or cryo-EM to confirm binding modes .

Q. Which statistical approaches are robust for analyzing synergistic interactions in this compound combination therapies?

- Apply the Chou-Talalay combination index (CI) method to quantify synergism/antagonism in dose-matrix assays. Use Bayesian hierarchical models to account for inter-experiment variability. Visualize interactions with isobolograms and report 95% confidence intervals for CI values .

Q. How can researchers address ethical challenges in human trials involving this compound?

- Design trials with explicit inclusion/exclusion criteria (e.g., excluding patients with NSAID hypersensitivity). Obtain informed consent detailing risks (e.g., gastrointestinal bleeding) and anonymize data using unique identifiers. Submit protocols to ethics boards (e.g., IRB) for approval and adhere to ICH-GCP guidelines .

Methodological Resources

- Data Contradiction Analysis : Prioritize contradictions using the "principal contradiction" framework to identify dominant variables affecting outcomes .

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks for clinical questions .

- Reporting Standards : Follow CONSORT for clinical trials or ARRIVE for preclinical studies, including raw data in open-access repositories (e.g., Figshare) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.